molecular formula C13H15N5O2 B2763563 1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol CAS No. 2380041-01-8

1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol

Cat. No.: B2763563
CAS No.: 2380041-01-8
M. Wt: 273.296
InChI Key: QFOBNHJTWRWXAP-UHFFFAOYSA-N
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Description

1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol is a synthetic organic compound that features a furan ring and a purine derivative. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Attachment of the Purine Derivative: The purine derivative can be introduced through nucleophilic substitution or coupling reactions.

    Final Assembly: The final step involves linking the furan and purine moieties through a propanol linker, possibly using reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or other substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol would depend on its specific biological target. Generally, compounds with purine derivatives can interact with enzymes or receptors involved in cellular signaling pathways. The furan ring might contribute to binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol: Similar structure with a different position of the furan ring.

    1-(Thiophen-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol: Replacement of the furan ring with a thiophene ring.

Uniqueness

1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol is unique due to the specific positioning of the furan ring and the purine derivative, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-18-8-17-11-12(15-7-16-13(11)18)14-4-2-10(19)9-3-5-20-6-9/h3,5-8,10,19H,2,4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBNHJTWRWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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